molecular formula C31H52N7O18P3S B1248910 3-Oxodecanoyl-CoA

3-Oxodecanoyl-CoA

Cat. No. B1248910
M. Wt: 935.8 g/mol
InChI Key: AZCVXMAPLHSIKY-HSJNEKGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxodecanoyl-CoA is an oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxylic acid group of 3-oxodecanoic acid. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a 3-oxodecanoic acid and a decanoyl-CoA. It is a conjugate acid of a 3-oxodecanoyl-CoA(4-).

Scientific Research Applications

Synthesis and Detection in Peroxisomal Bifunctional Proteins

3-Oxohexadecanoyl-CoA has been synthesized for studying peroxisomal bifunctional proteins. This synthesis involved a series of chemical reactions, starting with tetradecanal and leading to the creation of 3-oxohexadecanoyl-CoA. This compound was then used in high-performance liquid chromatography (HPLC) to investigate its behavior under several conditions, which is vital for understanding the role of these proteins in biological systems (Tsuchida et al., 2017).

Engineering Microbial Systems for Chemical Production

3-Oxodecanoyl-CoA derivatives, like 3-Hydroxypropionic acid (3-HP), have been produced in engineered microbial systems like Methylobacterium extorquens and Saccharomyces cerevisiae. These studies involved the manipulation of metabolic pathways to convert carbon feedstocks into 3-HP, an important chemical precursor. For instance, a malonyl-CoA pathway was constructed in M. extorquens AM1 to convert methanol into 3-HP, demonstrating the potential of such microbial systems in industrial chemical production (Yang et al., 2017); (Chen et al., 2014).

Understanding Metabolic Pathways in Bacteria

The study of 3-Oxodecanoyl-CoA and its derivatives has also advanced our understanding of bacterial metabolism. For example, the degradation of aromatics and chloroaromatics by Pseudomonas sp. Strain B13 involves 3-oxoadipate:succinyl-CoA transferase and 3-oxoadipyl-CoA thiolase, which are key in converting these compounds into tricarboxylic acid cycle intermediates. This research has implications for understanding and potentially manipulating bacterial pathways for environmental and industrial applications (Kaschabek et al., 2002).

Biosynthesis of Important Chemicals from CO2

Another application of 3-Oxodecanoyl-CoA derivatives is in the biosynthesis of chemicals like 3-HP directly from CO2 in cyanobacteria. By engineering the biosynthetic pathway of 3-HP in cyanobacterium Synechocystis sp. PCC 6803, researchers have demonstrated the feasibility of using photosynthetic organisms to produce valuable chemicals from CO2, offering a sustainable alternative to traditional chemical synthesis methods (Wang et al., 2016).

properties

Product Name

3-Oxodecanoyl-CoA

Molecular Formula

C31H52N7O18P3S

Molecular Weight

935.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxodecanethioate

InChI

InChI=1S/C31H52N7O18P3S/c1-4-5-6-7-8-9-19(39)14-22(41)60-13-12-33-21(40)10-11-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-18,20,24-26,30,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t20-,24-,25-,26+,30-/m1/s1

InChI Key

AZCVXMAPLHSIKY-HSJNEKGZSA-N

Isomeric SMILES

CCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES

CCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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